Product packaging for 2-(trifluoromethyl)-1H-indol-5-amine(Cat. No.:CAS No. 1205639-64-0)

2-(trifluoromethyl)-1H-indol-5-amine

Cat. No.: B2561680
CAS No.: 1205639-64-0
M. Wt: 200.164
InChI Key: YGKYREAEEVHLSQ-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Drug Discovery and Development

The indole nucleus is a recurring motif in numerous natural products and synthetic drugs, underscoring its therapeutic importance. nih.govmdpi.com Its structural versatility and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological receptors and enzymes. nih.gov This has led to the development of indole-based drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents. nih.govenamine.net The indole scaffold's "privileged" status stems from its capacity to serve as a versatile template for generating ligands for multiple targets, thereby accelerating the drug discovery process. nih.gov

A vast number of approved drugs and clinical candidates incorporate the indole framework, highlighting its broad utility. Some prominent examples are listed in the table below.

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory
SumatriptanAntimigraine
OndansetronAntiemetic
SunitinibAnticancer (Tyrosine Kinase Inhibitor)
AlectinibAnticancer (ALK Inhibitor) enamine.net

Role of Trifluoromethyl and Amine Functionalities in Modulating Pharmacological Profiles

The introduction of a trifluoromethyl (-CF3) group and an amine (-NH2) group onto the indole scaffold profoundly alters its physicochemical and pharmacological properties.

Overview of Research Trajectories for 2-(trifluoromethyl)-1H-indol-5-amine Derivatives

The unique combination of the indole scaffold, a trifluoromethyl group at the 2-position, and an amine at the 5-position in this compound presents a promising starting point for the development of novel therapeutic agents. Research efforts have focused on modifying this core structure to explore its potential in various disease areas, particularly in oncology.

Derivatives of trifluoromethyl-substituted indoles have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govnih.gov For instance, the amine group at the 5-position serves as a convenient handle for the introduction of various substituents through amide bond formation or other coupling reactions, allowing for the exploration of structure-activity relationships.

One notable area of investigation is the development of anticancer agents. A series of novel amide-tagged trifluoromethyl indole and pyrimido indole derivatives have been synthesized and evaluated for their anticancer activity against several human cancer cell lines, including lung, breast, prostate, and cervical cancer. Some of these compounds have demonstrated promising activity at micromolar concentrations.

The table below summarizes the anticancer activity of selected trifluoromethyl indole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
5d A549 (Lung)-
MCF7 (Breast)-
DU145 (Prostate)-
HeLa (Cervical)-
7d A549 (Lung)-
MCF7 (Breast)-
DU145 (Prostate)-
HeLa (Cervical)-
8a A549 (Lung)-
MCF7 (Breast)-
DU145 (Prostate)-
HeLa (Cervical)-
Note: Specific IC50 values for compounds 5d, 7d, and 8a were identified as potent but the exact values were not provided in the source material.

Another research trajectory involves the development of PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are implicated in tumorigenesis. nih.gov The discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as a new class of PIM inhibitors highlights the potential of the 5-aminoindole (B14826) scaffold in this area. nih.gov Optimized compounds from this series have shown excellent potency against all three PIM isoforms. nih.gov

Furthermore, derivatives of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione have been synthesized and investigated as promising antiviral agents. Several of these compounds displayed high antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) at nanomolar concentrations.

The following table presents the antiviral activity of selected indoline-2,3-dione derivatives.

CompoundVirusIC50 (µM)
9 H1N10.0027
5 HSV-10.0022
4 COX-B30.0092
6b H1N10.0051
4 H1N10.0087
8 H1N10.0097
2 HSV-10.0035
2 COX-B30.0096
3 COX-B30.0097

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3N2 B2561680 2-(trifluoromethyl)-1H-indol-5-amine CAS No. 1205639-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKYREAEEVHLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 2 Trifluoromethyl 1h Indol 5 Amine and Its Analogs

Regioselective Synthesis of the 2-(trifluoromethyl)-1H-indole Core

The construction of the 2-(trifluoromethyl)-1H-indole scaffold is a critical phase in the synthesis of the target molecule. Methodologies are designed to be efficient and provide high regioselectivity, ensuring the trifluoromethyl group is installed at the desired C2 position of the indole (B1671886) ring.

Strategies Involving Ortho-Nitrobenzaldehydes as Precursors

A notable strategy for synthesizing 2-CF3-indoles utilizes ortho-nitrobenzaldehydes as starting materials. This approach involves a sequence of reactions that first build a trifluoromethylated side chain, followed by a reductive cyclization to form the indole ring.

One effective method begins with the catalytic olefination of 2-nitrobenzaldehydes with trichlorotrifluoroethane (CF3CCl3) to produce trifluoromethylated ortho-nitrostyrenes. These intermediates then react with an amine, such as pyrrolidine, to form α-CF3-β-(2-nitroaryl) enamines. The final step is a one-pot reduction of the nitro group using a system like iron in acetic acid and water (Fe/AcOH/H2O), which initiates an intramolecular cyclization to yield the desired 2-CF3-indole. nih.gov This process is advantageous as it allows for the synthesis of a variety of substituted indoles with good yields. nih.gov

Table 1: Synthesis of 2-CF3-Indoles from o-Nitrobenzaldehydes

Step Reaction Reagents Key Intermediate
1 Catalytic Olefination o-nitrobenzaldehyde, CF3CCl3, N2H4·H2O, CuCl2·2H2O, 1,2-ethylenediamine Trifluoromethylated o-nitrostyrene
2 Enamine Formation Styrene intermediate, Pyrrolidine α-CF3-β-(2-nitroaryl) enamine

Methodologies for Introducing the Trifluoromethyl Group at the 2-Position

Direct trifluoromethylation of the indole core at the C2 position is challenging due to the inherent reactivity of the C3 position. nih.gov To overcome this, strategies often employ directing groups or specialized reagents that favor C2 functionalization.

One approach is the copper-catalyzed C2-H trifluoromethylation of indoles that have a removable directing group, such as a tert-butyloxycarbonyl (Boc) group, on the nitrogen atom. nih.gov This method uses sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as the trifluoromethyl source and proceeds under ambient conditions without the need for external ligands. nih.govresearchgate.net

Another powerful strategy is the domino trifluoromethylation/cyclization of 2-alkynylanilines. nih.govorganic-chemistry.org This method utilizes a well-established fluoroform-derived copper-trifluoromethyl reagent (CuCF3). The reaction proceeds through a sequence involving trifluoromethylation of the alkyne, followed by cyclization to form the 2-(trifluoromethyl)indole core. This approach is highly regioselective, ensuring the CF3 group is unambiguously placed at the 2-position. nih.govorganic-chemistry.org

Table 2: Comparison of C2-Trifluoromethylation Methods

Method Substrate CF3 Source Catalyst/Conditions Key Feature
Directed C-H Trifluoromethylation N-Boc Indole CF3SO2Na Copper catalyst, ambient temperature Utilizes a removable directing group for regioselectivity. nih.gov
Domino Cyclization 2-Alkynylaniline CuCF3 (from Fluoroform) Domino reaction conditions Builds the ring and introduces the CF3 group in one sequence. nih.govorganic-chemistry.org

Indole Ring Formation Reactions for Substituted Indoles

Several classic and modern named reactions are employed to construct the indole ring, allowing for the incorporation of various substituents on the benzenoid portion of the molecule.

Fischer Indole Synthesis : This is one of the oldest and most versatile methods. It involves the reaction of an arylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization of the resulting arylhydrazone. pharmaguideline.comacs.org By choosing a suitably substituted phenylhydrazine (B124118) (e.g., p-nitrophenylhydrazine), one can pre-install the precursor to the 5-amino group.

Leimgruber-Batcho Indole Synthesis : This method is particularly useful for producing indoles unsubstituted at the 2- and 3-positions. It begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes reductive cyclization to form the indole. pharmaguideline.com

Bartoli Indole Synthesis : This reaction is effective for synthesizing indoles bearing multiple substituents on the benzene (B151609) ring. It involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. rsc.org

These methods are foundational for creating the substituted indole core that can be further elaborated to 2-(trifluoromethyl)-1H-indol-5-amine.

Introduction and Functionalization of the 5-Amine Moiety

Once the 2-(trifluoromethyl)-1H-indole core is established, the next critical step is the introduction of the amine group at the C5 position. This is typically achieved by incorporating a nitro group at this position during the synthesis of the indole ring and then reducing it in a final step.

Reduction of Nitro Intermediates to Amine Groups

The reduction of a 5-nitroindole (B16589) intermediate is a common and efficient method for producing the corresponding 5-aminoindole (B14826). acs.org The strong electron-withdrawing nature of the nitro group makes it readily susceptible to reduction by various reagents.

Several reducing systems have been proven effective for this transformation:

Catalytic Hydrogenation : This method involves reacting the nitroindole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Metal/Acid Systems : Combinations like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are classical and reliable methods for nitro group reduction. nih.govnih.gov

Hydrosulfites : Sodium hydrosulfite (sodium dithionite) can be used to reduce nitroindoles to aminoindoles. acs.org

Sodium Borohydride (B1222165) : In the presence of a catalyst, such as a copper complex, sodium borohydride (NaBH4) can effectively reduce aromatic nitro compounds. chemicalbook.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

Table 3: Reagents for the Reduction of 5-Nitroindole

Reducing Agent/System Conditions Typical Yield Reference
Tin(II) chloride dihydrate / HCl Reflux in ethanol 75.2% nih.gov
Sodium Hydrosulfite - Readily prepared acs.org
Fe / Acetic Acid - Good yields nih.gov
Catalytic Hydrogenation (H2/Pd-C) 4.0 MPa H2, 80 °C 98% chemicalbook.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for introducing an amino group. fishersci.co.uk In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For this to be effective, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. fishersci.co.uknih.gov

In the context of synthesizing 5-aminoindoles, one could envision a substrate such as a 5-halo-nitroindole. The nitro group at a different position on the benzene ring would activate the 5-position towards nucleophilic attack. An amine-containing nucleophile (or a protected version like ammonia (B1221849) or an azide) could then displace the halide. However, the more direct approach of reducing a 5-nitro group is generally more common and straightforward for this specific transformation. The SNAr mechanism typically proceeds via an addition-elimination pathway involving a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing group. fishersci.co.uknih.gov

Advanced Amination Techniques

The introduction of an amino group at the C5 position of the 2-(trifluoromethyl)-1H-indole scaffold is a critical transformation. While classical methods often involve the reduction of a corresponding nitro-indole precursor, modern synthetic chemistry offers more direct and versatile catalytic approaches. Advanced amination techniques typically involve the cross-coupling of a 5-halo-2-(trifluoromethyl)-1H-indole with an amine source.

Transition-metal-catalyzed N-arylation reactions are prominent among these advanced methods. The Buchwald-Hartwig amination, utilizing palladium catalysts with specialized phosphine (B1218219) ligands, and the Ullmann condensation, which employs copper catalysts, are powerful tools for forming C-N bonds. These methods are valued for their broad substrate scope and functional group tolerance, allowing for the direct installation of primary or secondary amino groups. For the synthesis of the primary amine (this compound), a protected ammonia equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), is often used, followed by a deprotection step.

Key features of these advanced amination techniques include:

Catalyst System: Typically a palladium(0) or palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) for Buchwald-Hartwig, or a copper(I) salt (e.g., CuI) with a diamine or phenanthroline ligand for Ullmann reactions.

Amine Source: Ammonia surrogates or a wide range of primary and secondary amines can be used to generate diverse analogs.

Reaction Conditions: The reactions are generally performed in aprotic polar solvents like dioxane or toluene (B28343) at elevated temperatures, in the presence of a base (e.g., NaOt-Bu, K2CO3).

These catalytic methods provide a direct and efficient route to the target compound and its N-substituted analogs, avoiding the often harsh conditions required for nitro group reductions.

Multi-Step Synthesis Pathways for Complex Derivatives

The 5-amino group of this compound serves as a versatile synthetic handle for constructing more complex molecular architectures. Through multi-step pathways, this primary amine can be elaborated into a wide array of functional groups and heterocyclic systems. These pathways are crucial for developing new pharmaceutical agents and functional materials.

For instance, the amine can undergo acylation or sulfonylation to form amides and sulfonamides, respectively. These functionalized derivatives can be key intermediates or the final target molecules themselves. Furthermore, the amino group can participate in cyclocondensation reactions with appropriate bifunctional reagents to construct fused ring systems. Such strategies have been employed to synthesize complex heterocyclic structures, including pyrimido[1,2-b]indazoles and other fused systems, starting from amino-heterocycle precursors. researchgate.netnih.gov Aromatic nucleophilic substitution (SNAr) and cross-coupling reactions, like the Suzuki-Miyaura coupling on halogenated derivatives, can further diversify the molecular scaffold. nih.gov

The following table outlines representative multi-step transformations starting from an amino-indole core to generate complex derivatives.

Table 1: Multi-Step Synthesis Pathways for Complex Derivatives

Starting Material Reagent(s) Transformation Product Class
This compound 1. Acyl Chloride (R-COCl) / Pyridine Acylation 5-Amido-2-(trifluoromethyl)-1H-indoles
This compound 2. Sulfonyl Chloride (R-SO2Cl) / Pyridine Sulfonylation 5-Sulfonamido-2-(trifluoromethyl)-1H-indoles
5-Amino-indazole derivative (analogous) 3. Ethyl 4,4,4-trifluoroacetoacetate / H3PO4 Cyclocondensation Fused Pyrimido-indazole systems nih.gov
5-Amino-heterocycle (general) 4. Di-electrophile (e.g., β-ketoester) Cyclization Fused Heterocyclic Derivatives researchgate.net

Catalytic Systems and Optimized Reaction Conditions

The construction of the 2-(trifluoromethyl)indole core itself is a key challenge, and numerous catalytic systems have been developed to achieve this efficiently. These methods often involve the cyclization of appropriately substituted aniline (B41778) precursors. bohrium.com

One prominent strategy is the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which provides direct access to trifluoromethyl-containing indoles. nih.gov The optimization of this reaction involves screening various palladium catalysts, bases, and solvents to maximize yield. Another powerful approach is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent (e.g., fluoroform-derived CuCF3). organic-chemistry.org This reaction proceeds through a sequence of trifluoromethylation followed by intramolecular cyclization. Optimization studies for this transformation highlight the importance of the N-protecting group (e.g., tosyl or mesyl), temperature, and additives like TMEDA, which can influence reaction yields and selectivity. organic-chemistry.org

Photoredox catalysis has also emerged as a mild and efficient method for the C-2 trifluoromethylation of indoles using reagents like sodium triflinate (Langlois' reagent) under UV irradiation, often without the need for an external photocatalyst. thieme-connect.com Furthermore, asymmetric Friedel-Crafts reactions catalyzed by chiral complexes, such as Cu(OTf)2-BOX or chiral phosphoric acids, allow for the enantioselective synthesis of indoles bearing a trifluoromethylated stereocenter at the C3 position. nih.gov

The table below summarizes various catalytic systems and their optimized conditions for the synthesis of 2-(trifluoromethyl)indoles.

Table 2: Catalytic Systems and Optimized Conditions for 2-(Trifluoromethyl)indole Synthesis

Reaction Type Catalyst System Key Reagents Solvent Temperature Yield Ref
Alkene Functionalization Pd(hfac)2 (2.5 mol%) Trifluoroacetimidoyl chloride, Alkene, Na2CO3 1,2-Dichloroethane 100 °C up to 88% nih.gov
Domino Cyclization CuCF3 (Fluoroform-derived) 2-Alkynylaniline, TMEDA DMF 60 °C up to 88% organic-chemistry.org
Photoredox C-H Trifluoromethylation None (UV light) CF3SO2Na (Langlois' reagent), (NH4)2S2O8 CH3CN/H2O Room Temp up to 78% thieme-connect.com

Considerations for Scalable and Efficient Synthetic Protocols

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of efficiency, cost, safety, and environmental impact. For the multi-step synthesis of this compound and its complex derivatives, modern manufacturing paradigms such as continuous flow chemistry offer significant advantages over traditional batch processing. nih.gov

Flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, allows for enhanced control over reaction parameters like temperature and mixing, leading to improved yields and safety. nih.govsyrris.jp This technology enables the integration of multiple synthetic steps into a single, continuous sequence, minimizing the need for isolation and purification of intermediates. nih.govnih.gov Such automated processes can significantly reduce reaction times, from days in a batch process to mere minutes or hours in a flow system, while also improving reproducibility. nih.govsyrris.jp

Key considerations for developing scalable and efficient protocols include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Domino and tandem reactions are particularly valuable in this regard. organic-chemistry.org

Catalyst Efficiency and Reusability: Utilizing highly active catalysts at low loadings and developing methods for their recovery and reuse to reduce costs and waste. bohrium.com

Process Automation: Implementing automated systems, such as continuous flow reactors, to improve control, reduce manual handling, and ensure consistent product quality. nih.gov

Solvent and Reagent Selection: Choosing less hazardous solvents and reagents, and minimizing waste streams to create a more environmentally friendly process.

By integrating these principles, the synthesis of this compound and its derivatives can be made more practical and sustainable for large-scale applications.

Molecular Design and Structure Activity Relationship Sar Investigations

Systematic Modification of the Indole (B1671886) Nucleus and Substituents

Exploration of Substituent Effects at the N1-Position

The N1-position of the indole ring is a common site for chemical modification to modulate biological activity. Introducing substituents at this position can influence the molecule's steric and electronic properties, affecting its interaction with biological targets.

Research on related N-substituted indol-5-amine cores has demonstrated that the nature of the N1-substituent significantly impacts biological activity. For instance, in the development of monoamine oxidase B (MAO-B) inhibitors, various groups were introduced at the N1-position of an indol-5-amine scaffold. The findings indicate that both the type of substituent (e.g., benzyl (B1604629) vs. benzoyl) and its electronic properties (e.g., fluorine substitution) can dramatically alter inhibitory potency and selectivity. While some N-substituted indole derivatives show potent activity, others, such as those with pyridylmethyl groups, can exhibit a significant decrease in efficacy. srce.hr This highlights the sensitivity of the N1-position to substitution and its importance in fine-tuning the pharmacological profile of 2-(trifluoromethyl)-1H-indol-5-amine analogs.

Table 1: Impact of N1-Substituents on the Biological Activity of Indole Analogs

N1-SubstituentObserved Effect on ActivityRationale for Change in Activity
-H (unsubstituted)Serves as a baseline for activity; potential H-bond donor.The N-H bond can participate in crucial hydrogen bonding interactions with target proteins.
Alkyl groups (e.g., -CH3)Can increase lipophilicity, potentially improving membrane permeability.Small alkyl groups add bulk and alter electronic distribution, which may enhance or disrupt binding.
Benzyl/Substituted BenzylOften enhances activity through additional hydrophobic or π-stacking interactions. Fluorine substitution can further modulate electronic properties.The aromatic ring can access additional binding pockets, while substituents fine-tune the interaction.
Acyl groups (e.g., Benzoyl)Introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic nature of the indole ring.The electron-withdrawing nature of the acyl group can influence the reactivity and binding mode of the indole core.

Elucidation of Structural Contributions from the 2-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical feature in modern drug design due to its unique physicochemical properties. mdpi.comhovione.com Its incorporation at the C2-position of the indole ring in this compound imparts several advantageous characteristics.

The -CF3 group is highly electronegative and strongly electron-withdrawing, which can significantly alter the electronic properties of the indole ring. This influences the pKa of the N1-proton and the 5-amino group, affecting their potential as hydrogen bond donors or acceptors in interactions with biological targets. wikipedia.org Furthermore, the trifluoromethyl group is significantly more lipophilic and larger than a methyl group, which can lead to enhanced hydrophobic interactions within a receptor's binding pocket, potentially increasing both affinity and selectivity. mdpi.com

One of the most significant contributions of the -CF3 group is its ability to improve metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, a common pathway for the deactivation of drug candidates containing more labile groups like methyl. mdpi.com This enhanced stability can lead to improved pharmacokinetic profiles. The -CF3 group is often employed as a bioisostere for other groups, such as a chlorine or methyl group, to adjust steric and electronic properties while protecting the molecule from metabolic degradation. wikipedia.org

Table 2: Comparative Properties of the Trifluoromethyl Group and Its Bioisosteres

PropertyTrifluoromethyl (-CF3)Methyl (-CH3)Pentafluorosulfanyl (-SF5)
Size (van der Waals volume)LargerSmallerSignificantly Larger
ElectronegativityStrongly electron-withdrawingWeakly electron-donatingMore electronegative than -CF3
LipophilicityHighModerateHigher than -CF3
Metabolic StabilityHigh (due to strong C-F bonds)Susceptible to oxidationVery High

Data compiled from sources mdpi.comnih.gov.

Impact of the 5-Amine Substitution Pattern on Biological Interactions

The 5-amino group on the indole scaffold is a key functional handle that significantly influences the molecule's biological profile. As a primary amine, it can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in a target protein's active site. The position of this group on the indole ring is critical, as SAR studies on 5-substituted indoles have shown that this position is often sensitive to modification, with both electronic and steric factors playing a complex role in determining biological activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

When further optimization of the indole nucleus yields diminishing returns, medicinal chemists often turn to scaffold hopping and bioisosteric replacement. These strategies involve replacing the core indole structure with other heterocyclic systems that maintain the essential spatial arrangement of key pharmacophoric features while offering novel intellectual property, improved physicochemical properties, or different biological activity profiles. nih.gov

Rational Design of Indole Bioisosteres

Bioisosterism refers to the replacement of a part of a molecule with a chemical group that has similar physical or chemical properties, thereby creating a new compound that may retain or have improved biological activity. drugdesign.org For the indole scaffold, several bioisosteric replacements have been successfully employed.

A prominent example is the replacement of the indole core with an indazole framework. nih.gov This "scaffold hop" preserves the bicyclic aromatic nature and the relative positioning of substituents, but the altered placement of nitrogen atoms can lead to different hydrogen bonding patterns and dipole moments. This strategy has been used to convert selective inhibitors of one protein into dual inhibitors of related proteins, demonstrating its power to modulate selectivity. nih.govrsc.org Other known bioisosteres for the indole ring include benzimidazole (B57391) and benzoxazole, each offering a unique arrangement of heteroatoms that can be exploited to fine-tune target engagement. drugdesign.org

Investigation of Alternative Bicyclic Heteroaromatic Scaffolds

Beyond classical bioisosteres, a broader exploration of alternative bicyclic heteroaromatic systems can lead to the discovery of novel chemotypes. This approach, often called scaffold switching, aims to identify entirely new core structures. nih.gov

Several 5,6-fused bicyclic heteroaromatic systems have been investigated as alternatives to indole-like scaffolds. These include:

Imidazo[1,2-b]pyridazine nih.gov

mdpi.comnih.govmdpi.comTriazolo[4,3-a]pyridine nih.gov

mdpi.comnih.govmdpi.comTriazolo[1,5-a]pyrimidine nih.gov

Additionally, azaindoles (pyrrolopyridines) are frequently used as indole bioisosteres in medicinal chemistry. nih.gov Depending on the position of the nitrogen atom in the six-membered ring, different isomers can be created, such as:

Pyrrolo[2,3-b]pyridines (7-azaindoles) nih.govrsc.org

Pyrrolo[3,2-b]pyridines doi.org

Another important class of indole isosteres is the pyrazolo[3,4-b]pyridines . nih.gov This scaffold has been successfully used to develop inhibitors of various biological targets and can be synthesized through methods like the ring-opening of indole precursors. nih.govresearchgate.net These alternative scaffolds provide diverse electronic and steric properties, offering a rich platform for developing new therapeutic agents based on the original pharmacophore of this compound. nih.gov

Lead Optimization Methodologies for this compound Derivatives

The process of lead optimization for derivatives of this compound involves systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. criver.com This iterative process relies on establishing a robust structure-activity relationship (SAR), which correlates changes in molecular structure with effects on biological activity. nih.gov While specific SAR data for this compound is not extensively published, general principles derived from related indole-based compounds guide the optimization strategies. nih.gov The core scaffold presents several key positions for modification: the 5-amino group, the indole nitrogen (N1), and the C4, C6, and C7 positions on the benzene (B151609) ring portion of the indole.

The 2-trifluoromethyl (2-CF3) group is generally considered a critical component for the activity of this scaffold and is often retained during initial optimization efforts. mdpi.com The CF3 group is a strong electron-withdrawing group and is known for its ability to enhance metabolic stability and binding affinity due to its unique electronic and lipophilic properties. mdpi.com Therefore, optimization efforts typically focus on modifying other parts of the molecule.

Modifications at the 5-amino Position: The 5-amino group is a primary target for derivatization. It can serve as a hydrogen bond donor and a key site for introducing substituents that can probe the binding pocket of a biological target. Common modifications include:

Acylation: Converting the amine to an amide can introduce a variety of R-groups, altering steric bulk, lipophilicity, and hydrogen bonding capacity. This can improve target engagement and modulate physicochemical properties.

Sulfonylation: Formation of sulfonamides introduces a strong hydrogen bond acceptor group and can significantly alter the electronic properties and solubility of the compound.

Modifications at Other Positions: Substitutions on the indole ring itself are also a key strategy. The electronic properties of the indole ring can be modulated by adding electron-donating or electron-withdrawing groups at the C4, C6, or C7 positions. Such changes can influence the pKa of the indole N-H and the 5-amino group, affecting target interactions and membrane permeability. nih.gov Furthermore, substitution at the indole N1 position can be used to introduce groups that occupy additional binding space or block potential sites of metabolism.

The following interactive table summarizes common lead optimization strategies and their rationale for derivatives of the this compound scaffold, based on established medicinal chemistry principles for indole compounds. nih.govnih.gov

Table 1: Representative Structure-Activity Relationship (SAR) for this compound Derivatives
Modification SiteSubstituent (R)Rationale for ModificationPotential Impact on Activity
5-Amino Group (-NH-R)-C(O)CH₃ (Acetyl)Introduce hydrogen bond acceptor, decrease basicity.May increase binding affinity; alters solubility.
-CH₂Ph (Benzyl)Explore hydrophobic binding pockets, increase steric bulk. nih.govCould enhance potency if a hydrophobic pocket is present.
-SO₂CH₃ (Mesyl)Introduce strong hydrogen bond acceptor, increase polarity.May improve selectivity and aqueous solubility.
Indole Ring (C4, C6, C7)-Cl, -F (Halogens)Modulate electronic properties of the ring system, block metabolism. nih.govCan improve potency and pharmacokinetic profile.
-OCH₃ (Methoxy)Introduce electron-donating group and potential H-bond acceptor.Alters electronics and potential for new binding interactions.
Indole Nitrogen (N1)-CH₃ (Methyl)Remove H-bond donor capability, increase lipophilicity.Can determine if N-H interaction is critical for activity.

Conformational Analysis and its Influence on SAR

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative stabilities. For drug-like molecules, the preferred conformation (or bioactive conformation) is the one adopted when binding to its biological target. Understanding the conformational preferences of this compound derivatives is therefore essential for interpreting SAR and designing more potent inhibitors. nih.gov

The presence of the trifluoromethyl group at the C2 position is expected to have a significant influence on the molecule's conformation. nih.gov Due to its steric bulk, the CF3 group can restrict the rotation around the single bond connecting it to the indole ring, potentially stabilizing a specific planar or near-planar conformation of the indole core. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Several experimental and computational techniques are employed to study molecular conformation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformation in solution. gla.ac.uk Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space distances between protons, allowing for the determination of the molecule's 3D structure. nii.ac.jp For fluorinated compounds, 19F NMR is particularly valuable, as the fluorine chemical shift is highly sensitive to the local electronic and steric environment, making it an excellent probe for conformational changes. nih.gov

X-ray Crystallography: This technique provides highly detailed information about the conformation of a molecule in its solid, crystalline state. researchgate.net While the solid-state conformation may not always be identical to the bioactive conformation in solution, it provides a crucial, high-resolution starting point for computational studies and confirms intramolecular geometries. mdpi.com

Computational Chemistry: Quantum mechanical calculations and molecular dynamics simulations are used to predict the relative energies of different possible conformers and the energy barriers for rotation around key bonds. nih.gov These methods complement experimental data by providing insights into the dynamic behavior of the molecule and helping to rationalize observed SAR. For instance, calculations can reveal if a low-energy conformation of a highly active compound is sterically inaccessible for a less active analogue.

The interplay between conformation and SAR is critical. For example, if a derivative shows poor activity, it may be because a newly introduced substituent forces the molecule into a high-energy conformation that is incompatible with the target's binding site. Conversely, modifications that pre-organize the molecule into its bioactive conformation can lead to a significant increase in potency.

Table 2: Techniques for Conformational Analysis of this compound Derivatives
TechniqueInformation ProvidedRelevance to SAR
NMR (NOESY)Through-space proximities of atoms (protons) in solution. nii.ac.jpHelps determine the predominant 3D structure in solution, which is often relevant to the bioactive conformation.
19F NMRSensitive probe of the local environment around the CF3 group. nih.govCan detect subtle conformational changes and restrictions in bond rotation caused by the CF3 group or other substituents.
X-ray CrystallographyPrecise atomic coordinates and geometry in the solid state. mdpi.comProvides an accurate, static picture of a low-energy conformer, which serves as a benchmark for computational models.
Quantum CalculationsRelative energies of different conformers and barriers to rotation. nih.govAllows for the rationalization of why certain structural modifications may be favored or disfavored based on conformational stability.

Upon conducting a comprehensive search for scientific literature concerning the chemical compound “this compound,” it has been determined that there is no publicly available research data linking this specific molecule to the biological activities and pharmacological targets outlined in the requested article structure.

Searches for "this compound" in connection with Indoleamine 2,3-Dioxygenase 1 (IDO1), Tryptophan 2,3-Dioxygenase (TDO), c-Myc G-quadruplex, p97 ATPase, VEGFR-2 kinase, serotonin (B10506) receptors, and benzodiazepine (B76468) receptors did not yield any specific enzyme inhibition or receptor binding studies for this compound.

While the search did retrieve extensive research on various indole derivatives and other chemical scaffolds that act as modulators or inhibitors for these targets, none of the studies specifically name or provide data for "this compound." The provided outline appears to be based on specific, proprietary, or otherwise non-public data sources that are not accessible through standard scientific literature databases.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound,” as the foundational research data is unavailable.

Mechanistic Insights into Biological Activities and Pharmacological Targeting

Receptor Ligand Interactions and Allosteric Modulation

Adenosine (B11128) Receptor A3 Modulation

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is a significant target in medicinal chemistry for conditions including inflammation and cancer. Upon activation, it typically couples to Gi/o inhibitory proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

While extensive research has identified various heterocyclic compounds as potent and selective modulators of the A3AR, including agonists, antagonists, and allosteric enhancers, there is no direct evidence in the reviewed literature to suggest that derivatives of the 2-(trifluoromethyl)-1H-indol-5-amine scaffold are significant modulators of this receptor. nih.govdtic.mil The structural classes that have been identified as A3AR allosteric modulators, such as 3-(2-pyridinyl)isoquinolines and 1H-imidazo[4,5-c]quinolin-4-amines, are structurally distinct from the trifluoromethyl-indole core. researchgate.net Therefore, while the A3AR remains a crucial therapeutic target, its interaction with this compound derivatives is not documented.

Aryl Hydrocarbon Receptor (AhR) Pathway Influence

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and mucosal barrier function. nih.gov The AhR pathway is a common target for indole (B1671886) derivatives, which are often generated from tryptophan metabolism by microbiota. nih.govnih.gov

The canonical activation pathway begins when a ligand, such as an indole derivative, enters the cell and binds to the AhR located in a cytosolic multiprotein complex. nih.govub.edu This binding event triggers a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). nih.gov This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, thereby regulating their transcription. nih.govub.edu Given that activation by indole derivatives is a common feature of the AhR pathway, the this compound scaffold has the potential to interact with this receptor, influencing gene expression and cellular function. nih.govtamu.edu

Anti-Infective Modalities and Cellular Mechanisms

Derivatives of the 2-(trifluoromethyl)-1H-indole scaffold have demonstrated a wide range of anti-infective properties, attributable to the unique electronic and lipophilic characteristics conferred by the trifluoromethyl group combined with the versatile indole nucleus.

Antibacterial Activity: Exploration of Mechanisms Against Gram-Positive and Gram-Negative Bacteria

Compounds incorporating a trifluoromethyl-indole core have shown notable activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl (CF3) group can enhance the molecule's lipophilicity, facilitating its passage through bacterial cell membranes. The antibacterial mechanism often involves the disruption of critical cellular functions. For some indole derivatives, this includes inhibiting biofilm formation, a key virulence factor in persistent infections, particularly in resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govscispace.com Macromolecular synthesis inhibition studies on related trifluoromethyl-substituted compounds suggest that they may act on targets that have a global effect on bacterial cell function rather than a single specific pathway. nih.gov

Antibacterial Activity of Trifluoromethyl-Containing Derivatives
Compound ClassBacterial StrainActivity (MIC, µg/mL)Reference
Trifluoromethyl-substituted pyrazoleS. aureus (MRSA)3.12 nih.gov
Bromo and trifluoromethyl-substituted pyrazoleS. aureus0.78 nih.gov
Bromo and trifluoromethyl-substituted pyrazoleS. epidermidis1.56 nih.gov
Bromo and trifluoromethyl-substituted pyrazoleE. faecium (VRE)0.78 nih.gov
Trifluoromethyl chalcone (B49325) with indole ring (A3)S. aureus6.25 nih.gov
Trifluoromethyl chalcone with indole ring (A3)B. subtilis12.5 nih.gov
Trifluoromethyl chalcone with indole ring (A3)E. coli12.5 nih.gov

Antifungal Properties and Fungal Target Identification

The trifluoromethyl-indole structure is also a key pharmacophore in the development of antifungal agents. Studies on chalcones bearing a trifluoromethyl group and an indole ring have demonstrated potent activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govnih.gov The mechanism of action for many azole and indole-based antifungals involves the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase. koreascience.kr This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. The lipophilicity and electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity to the enzyme's active site, contributing to the compound's potent antifungal effects. researchgate.net

Antifungal Activity of Trifluoromethyl-Containing Derivatives
Compound ClassFungal StrainActivity (MIC, µg/mL)Reference
Trifluoromethyl chalcone with indole ring (A3)C. albicans6.25 nih.gov
Trifluoromethyl chalcone with indole ring (A3)A. niger12.5 nih.gov
Indole-linked triazole (4s)C. albicans0.25 - 0.51 (µmol/mL) koreascience.kr
Indole-linked triazole (4x)C. albicans0.25 - 0.51 (µmol/mL) koreascience.kr

Antiviral Effects (e.g., HIV-1 NNRTIs) and Viral Target Engagement

Derivatives containing the trifluoromethyl-indole scaffold have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside RT inhibitors (NRTIs) bind. nih.govnih.gov The binding of an NNRTI molecule induces a conformational change in the enzyme, which distorts the catalytic site and blocks the conversion of viral RNA into DNA, thus halting the viral replication cycle. nih.govyoutube.com The unique structure of indole-based NNRTIs allows for specific interactions within this allosteric pocket, and studies have shown that specific enantiomers (e.g., the R-enantiomer) of certain trifluoromethylated indole derivatives can be significantly more potent, highlighting the importance of stereochemistry for optimal binding and inhibition. researchgate.net

Anti-HIV-1 Activity of Trifluoromethyl-Indole Derivatives
CompoundActivity MetricValue (µM)Reference
R-12 (5-NO2 substituted indole-alkyl trifluoropyruvate)EC500.019 researchgate.net

Antitubercular Activity and Mycobacterial Pathway Interference

The indole nucleus is a privileged structure in the development of agents against Mycobacterium tuberculosis. nih.gov Research into derivatives such as 5-trifluoromethoxy-1H-indole-2,3-dione thiosemicarbazones has shown them to be potent inhibitors of M. tuberculosis H37Rv growth. nih.gov While the precise mechanism for many indole derivatives is still under investigation, potential targets include enzymes essential for mycobacterial survival, such as those involved in cell wall synthesis or amino acid metabolism. nih.govmdpi.com The development of new antitubercular drugs is critical due to rising resistance, and the trifluoromethyl-indole scaffold represents a promising starting point for novel therapeutic agents. nih.govresearchgate.net

Antitubercular Activity of Trifluoromethyl-Containing Derivatives
Compound ClassBacterial StrainActivity (MIC, µg/mL)Reference
4-amino substituted 2,8-bis(trifluoromethyl)quinolineM. tuberculosis H37Rv3.13 researchgate.net
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (3q)M. tuberculosis H37Rv>3.12 nih.gov
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (3r)M. tuberculosis H37Rv>3.12 nih.gov
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (3s)M. tuberculosis H37Rv>3.12 nih.gov

Anti-inflammatory and Immunomodulatory Pathways

No research data were found detailing the effects of this compound on anti-inflammatory or immunomodulatory pathways. Therefore, its mechanism of action in these contexts remains unelucidated.

No data available for this compound.

Other Pharmacological Activities (e.g., Antioxidant Potential, Auxin Activity)

There is no available scientific literature that has investigated the antioxidant potential or auxin activity of this compound. While other trifluoromethyl-containing indole structures have been synthesized and evaluated for such properties, these findings are not directly applicable to the subject of this article. researchgate.netbvsalud.orgnih.govnih.govnih.gov

No data available for this compound.

Advanced Computational Chemistry and Molecular Modeling for 2 Trifluoromethyl 1h Indol 5 Amine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 2-(trifluoromethyl)-1H-indol-5-amine, might interact with a biological target, typically a protein or enzyme.

Detailed molecular docking studies specifically investigating the interactions of this compound with biological targets have not been identified in published research. Such studies would theoretically involve:

Target Identification and Preparation: Selecting a relevant protein target and preparing its 3D structure for docking.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software to predict the binding mode and affinity of the ligand to the target's active site.

Analysis of Interactions: Examining the resulting poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Without specific studies, it is not possible to provide a data table of binding affinities or a detailed analysis of its interactions with any particular biological target.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of a molecule. These calculations provide insights into various molecular properties.

No specific quantum chemical studies for this compound have been found. A typical analysis would include the calculation and interpretation of:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

Electronic Properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to understand chemical reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to identify regions prone to electrophilic and nucleophilic attack.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule.

A data table summarizing these electronic properties for this compound cannot be generated due to the absence of published research.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a detailed view of the dynamic interactions between a ligand and its target, helping to elucidate the binding mechanism and stability of the complex.

There are no available molecular dynamics simulation studies specifically for this compound bound to a biological target. Such a study would typically involve:

System Setup: Placing the docked ligand-protein complex in a simulated physiological environment (e.g., a water box with ions).

Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Trajectory Analysis: Analyzing the simulation to understand the stability of the binding, conformational changes in the protein and ligand, and the role of water molecules in the binding process.

Without these simulations, a detailed description of the binding mechanism of this compound remains speculative.

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(trifluoromethyl)-1H-indol-5-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unequivocally assign all proton and carbon signals and confirm the compound's constitution.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state. Furthermore, the presence of the trifluoromethyl (-CF₃) group introduces the possibility of using ¹⁹F NMR, a highly sensitive technique that would confirm the presence and electronic environment of the fluorine atoms.

While specific experimental NMR data for this compound is not widely available in the public domain, a theoretical analysis allows for the prediction of expected spectral features. The detailed analysis of chemical shifts and coupling constants from such spectra would be critical for confirming the substitution pattern on the indole (B1671886) ring and understanding the electronic effects of the trifluoromethyl and amine groups.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: This table is predictive as specific experimental data is not publicly available.

Technique Expected Observations Information Gained
¹H NMR Signals for aromatic protons, amine (NH₂) protons, and indole (NH) proton. Confirms proton environments and connectivity through coupling patterns.
¹³C NMR Resonances for all nine carbon atoms, including the CF₃ carbon which would show a characteristic quartet. Elucidates the carbon skeleton and the electronic environment of each carbon atom.
¹⁹F NMR A singlet peak corresponding to the three equivalent fluorine atoms of the CF₃ group. Confirms the presence and integrity of the trifluoromethyl group.

High-Resolution Mass Spectrometry for Molecular Weight and Formula Validation

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular weight and, consequently, its elemental composition. For this compound (molecular formula C₉H₇F₃N₂), HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm).

This precise mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A close match between the experimental and theoretical mass validates the proposed molecular formula, providing strong evidence for the compound's identity and purity. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for HRMS analysis.

Although specific HRMS data for this compound is not readily found in published literature, the expected results can be described.

Table 2: Molecular Weight and Formula Validation for this compound Note: Experimental values are not available and are represented as theoretical.

Parameter Value Significance
Molecular Formula C₉H₇F₃N₂ Defines the elemental composition.
Theoretical Exact Mass 200.0561 g/mol Calculated based on the most abundant isotopes of C, H, F, and N.
Expected HRMS Result (e.g., [M+H]⁺) 201.0639 m/z The measured mass-to-charge ratio that would be observed in the spectrometer.

| Mass Accuracy | < 5 ppm | The acceptable deviation between the measured and theoretical mass, confirming the elemental formula. |

X-ray Crystallography for Ligand-Protein Co-Crystal Structures and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could be applied to a single crystal of this compound to elucidate its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In the context of drug discovery and chemical biology, obtaining a co-crystal structure of a ligand bound to its biological target (e.g., a protein) is of paramount importance. If this compound were to be investigated as a ligand for a specific protein, X-ray crystallography could reveal the exact binding mode, orientation, and key interactions within the protein's active site. This structural information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogues.

Currently, there are no publicly available reports detailing the single-crystal or ligand-protein co-crystal structure of this compound.

Spectroscopic Probes for Biological Interaction Studies

In biological research, spectroscopic probes are molecules that exhibit a change in their spectroscopic properties (e.g., fluorescence, absorbance) upon interaction with a biological macromolecule or upon changes in their local environment. Such probes are instrumental in studying binding events, enzymatic activity, and cellular processes.

A molecule like this compound possesses an indole core, which is known to be fluorescent. It is conceivable that this intrinsic fluorescence could be modulated upon binding to a biological target. For instance, a change in fluorescence intensity or a shift in the emission maximum could be observed when the molecule moves from an aqueous solvent to a nonpolar binding pocket of a protein. This would allow for the quantitative study of binding affinities and kinetics. The trifluoromethyl group can also serve as a useful ¹⁹F NMR probe for studying ligand-protein interactions, as changes in the fluorine signal can report on the binding event.

However, a review of the scientific literature does not indicate that this compound has been specifically developed or utilized as a spectroscopic probe for biological interaction studies to date.

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation 2-(Trifluoromethyl)-1H-indol-5-amine Analogues

Rational drug design provides a systematic approach to developing new therapeutic agents by understanding and modifying the interactions between a drug molecule and its biological target. For this compound, this involves the strategic modification of its core structure to enhance potency, selectivity, and pharmacokinetic profiles.

Key strategies include:

Bioisosteric Replacement: The trifluoromethyl group itself is often considered a bioisostere for other chemical groups like methyl or isopropyl. mdpi.com Further modifications could involve replacing the amine group at the 5-position with other functionalities (e.g., amides, sulfonamides, or small heterocycles) to explore new binding interactions with target proteins.

Structure-Activity Relationship (SAR) Studies: Systematic modifications across the indole (B1671886) ring, such as substitutions at the N1-position or on the benzene (B151609) portion of the scaffold, are crucial. By synthesizing a library of analogues and evaluating their biological activity, researchers can build detailed SAR models. For instance, computer modeling has been used to evaluate a variety of indole-based compounds as potential inhibitors for targets like fructose (B13574) 1,6-bisphosphatase. nih.gov

Molecular Hybridization: This strategy involves combining the 2-(trifluoromethyl)indole core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach has been successfully used to design potent agents by integrating distinct bioactive scaffolds into a single molecular architecture.

Table 1: Rational Design Strategies for this compound Analogues
Modification StrategyPosition of ModificationPotential New Functional GroupScientific Rationale
Bioisosteric ReplacementC5-amineAmide, Sulfonamide, TetrazoleTo alter hydrogen bonding capacity and explore new interactions within the target's binding pocket.
Substitution/FunctionalizationN1-positionAlkyl chains, Aryl groups, HeterocyclesTo modulate lipophilicity, improve cell permeability, and potentially introduce new target interactions.
Ring ModificationBenzene portion (C4, C6, C7)Halogens, Methoxy groups, Cyano groupsTo fine-tune electronic properties and metabolic stability, blocking potential sites of metabolism.
Molecular HybridizationC5-amine or N1-positionCoupling with known kinase inhibitors, GPCR ligands, etc.To create dual-target agents or introduce novel mechanisms of action.

Exploration of Novel Pharmacological Targets and Therapeutic Applications

The indole nucleus is present in drugs targeting a wide array of receptors and enzymes, including serotonin (B10506) (5-HT) receptors, cyclooxygenase (COX) enzymes, and various kinases. nih.gov The unique electronic properties conferred by the CF3 group suggest that this compound and its derivatives could engage novel or underexplored biological targets.

Emerging areas for therapeutic application include:

Oncology: Many fluorinated molecules, including those with indole scaffolds, exhibit potent anticancer activity. mdpi.commdpi.com Derivatives could be investigated as inhibitors of protein kinases, signaling pathways involved in cell proliferation (e.g., PI3K), or as novel anti-angiogenesis agents.

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. The lipophilicity imparted by the CF3 group may facilitate this penetration. mdpi.com Potential targets include monoamine oxidase (MAO) for conditions like Parkinson's disease or enzymes involved in amyloid-beta processing for Alzheimer's disease. nih.gov

Infectious Diseases: Fluorinated heterocycles have shown promise as antiviral, antibacterial, and antifungal agents. nih.gov Analogues of this compound could be screened against a panel of pathogens, including drug-resistant strains, to identify new anti-infective leads. For example, fluorinated indole-carboxamide derivatives have demonstrated potent anti-HIV-1 activity. nih.gov

Table 2: Potential Pharmacological Targets and Therapeutic Areas
Therapeutic AreaPotential Molecular TargetRationale for ExplorationRelevant Research Findings
OncologyProtein Kinases (e.g., PI3K, receptor tyrosine kinases)Many kinase inhibitors feature heterocyclic scaffolds; the CF3 group can enhance binding affinity.Thiazolo[4,5-d]pyrimidine derivatives with a CF3 group have shown anticancer activity. mdpi.com
NeuroscienceSerotonin (5-HT) Receptors, Monoamine Oxidase (MAO)The indole core is a classic serotonergic pharmacophore; related structures show MAO inhibition. nih.govIndolylethylamine derivatives show high affinity for 5-HT1D receptors. capes.gov.br
Infectious DiseasesViral Reverse Transcriptase, Bacterial EnzymesFluorinated heterocycles are a known class of anti-infective agents.Fluorinated indole derivatives have shown potent antiviral activity against HIV-1. nih.gov
Inflammatory DiseasesCyclooxygenase (COX-2), Lipoxygenase (LOX)The indole structure is found in several nonsteroidal anti-inflammatory drugs (NSAIDs).Indolylpyrazoline derivatives have been evaluated for COX-2 and LOX inhibitory activities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of new drug candidates is a complex, time-consuming, and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by enabling rapid analysis of vast datasets to predict molecular properties, identify novel drug candidates, and streamline the development pipeline. nih.govmednexus.org

For the this compound scaffold, AI/ML can be applied in several key areas:

Virtual Screening and Hit Identification: ML models can be trained on large libraries of known active and inactive compounds to screen virtual libraries of novel 2-(trifluoromethyl)indole analogues, identifying those with the highest probability of binding to a specific target. acs.org

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of hypothetical analogues before they are synthesized. This allows researchers to prioritize the most promising candidates for chemical synthesis and experimental testing. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 2-(trifluoromethyl)indole scaffold, optimized for desired properties such as high target affinity and low predicted toxicity. These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive. jsr.org

Target Identification: AI algorithms can analyze biological data from genomics, proteomics, and clinical trials to identify and validate novel protein targets for which 2-(trifluoromethyl)indole derivatives may be effective. acs.org

Table 3: Applications of AI and Machine Learning in the Discovery Pipeline
Discovery StageAI/ML ApplicationExpected Outcome
Target IdentificationAnalysis of biological "big data" (genomics, proteomics)Identification and validation of novel disease-relevant targets for the indole scaffold.
Hit DiscoveryVirtual screening of compound libraries using predictive modelsRapid identification of promising hit compounds from large virtual libraries.
Lead OptimizationQSAR and property prediction modelsPrioritization of synthetic candidates with optimal predicted activity and ADMET properties.
De Novo DesignGenerative models (e.g., GANs, VAEs)Creation of novel, optimized molecular structures with desired pharmacological profiles.

Development of Advanced Synthetic Methodologies for Scalable Production

The translation of a promising compound from the laboratory to clinical and commercial use depends on the ability to produce it efficiently, cost-effectively, and at a large scale. Research into advanced synthetic methodologies for trifluoromethylated indoles is critical for the future of this compound and its analogues.

Key areas for development include:

Direct C-H Trifluoromethylation: Methods that directly install a CF3 group onto a pre-formed indole ring are highly desirable as they reduce the number of synthetic steps. Recent progress has focused on metal-free conditions and the use of readily available reagents like sodium triflinate (Langlois' reagent). researchgate.net

Photoredox Catalysis: Visible-light-induced reactions offer a green and mild alternative to traditional methods that often require harsh conditions or expensive metal catalysts. thieme-connect.comnih.gov These techniques can be used for radical-based trifluoromethylation and for constructing complex heterocyclic systems.

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability, safety, and process control compared to traditional batch chemistry. Developing flow-based protocols for the synthesis of trifluoromethylated indoles would be a major step towards efficient industrial production.

Regioselective Synthesis: Ensuring the CF3 group is installed at the desired position (e.g., C2) with high selectivity is a major challenge. Palladium-catalyzed methods have shown promise in controlling regioselectivity based on the substrate structure, allowing for the synthesis of either indole or indoline (B122111) products. rsc.org Further research is needed to develop catalytic systems that are highly specific, reusable, and effective under ambient conditions. bohrium.com

Table 4: Comparison of Synthetic Methodologies for Trifluoromethylated Indoles
MethodologyKey FeaturesAdvantagesChallenges for Scalability
Direct C-H TrifluoromethylationInstallation of CF3 group on an existing indole core.Atom economy, reduced step count.Regioselectivity control, potential for harsh reagents.
Photoredox CatalysisUses visible light to initiate radical reactions.Mild conditions, environmentally friendly, catalyst-free options. nih.govLight penetration in large-scale reactors, quantum yield efficiency.
Metal-Catalyzed Cross-CouplingPalladium or copper-catalyzed reactions.High efficiency and functional group tolerance. bohrium.comCost of catalysts, removal of metal contaminants from the final product.
Cyclization StrategiesBuilding the indole ring from a precursor already containing a CF3 group.Precise placement of the CF3 group.Requires synthesis of specialized starting materials. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(trifluoromethyl)-1H-indol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, indole cores can be functionalized via Buchwald-Hartwig amination or palladium-catalyzed coupling to introduce the trifluoromethyl group. Key reagents include trifluoromethylation agents (e.g., CF₃Cu) and bases like NaH or K₂CO₃. Evidence from similar indole derivatives (e.g., 5-substituted indoles) highlights that yields improve under inert atmospheres (N₂/Ar) and with polar aprotic solvents (DMF, DMSO) . Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The indole NH proton appears as a broad singlet (~δ 10-12 ppm), while the trifluoromethyl group (CF₃) shows no proton signal but splits adjacent carbons in ¹³C NMR. Aromatic protons resonate between δ 6.5–8.0 ppm .
  • HR-MS : High-resolution mass spectrometry confirms molecular weight (e.g., C₉H₇F₃N₂ requires m/z 200.0564). Isotopic patterns for fluorine (³⁵Cl/³⁷Cl splits if present) must be accounted for .
  • FT-IR : Stretching vibrations for NH (3200–3400 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) are critical .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances stability against electrophilic attacks but may render the indole NH more acidic. Stability tests in HCl/NaOH (0.1–2 M) at 25–60°C for 24–48 hours, monitored via HPLC, are recommended. For example, CF₃-substituted indoles in show resistance to hydrolysis below pH 10 but decompose under strong bases (pH >12) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 3- or 7-positions of the indole ring to assess steric/electronic effects. For example, demonstrates that 4,6-di(indol-3-yl)pyrimidines exhibit antimicrobial activity, suggesting analogous modifications here .
  • Biological Assays : Use kinase inhibition or receptor-binding assays (e.g., ELISA) to correlate substituents with activity. Molecular docking (AutoDock Vina) against targets like serotonin receptors can predict interactions .
  • CF₃ Role : Compare analogs with CH₃ or Cl groups to isolate the CF₃ contribution to lipophilicity (logP) and binding affinity .

Q. What strategies resolve contradictions in spectral data or reactivity observations?

  • Methodological Answer :

  • Cross-Validation : Use multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm ambiguous signals. For instance, NOESY can distinguish NH protons from solvent peaks .
  • Computational Chemistry : DFT calculations (Gaussian 09) predict NMR/IR spectra and compare with experimental data .
  • Replication : Repeat reactions under strictly controlled conditions (e.g., anhydrous solvents, glovebox) to isolate variables. emphasizes reproducibility in heterocycle synthesis .

Q. How is this compound utilized in synthesizing complex heterocycles?

  • Methodological Answer : The amine group enables condensation with aldehydes/ketones to form Schiff bases, which cyclize into fused heterocycles (e.g., indolo-thiazoles). details a protocol using 5-substituted indoles and thiazolidinones under reflux (EtOH, 12h) to yield bioactive hybrids . The CF₃ group can direct regioselectivity in electrophilic substitutions (e.g., nitration at the 4-position due to CF₃’s meta-directing effect) .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • In Vitro : Cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial tests (MIC against S. aureus/E. coli) .
  • In Vivo : Murine models for CNS disorders (e.g., forced swim test for antidepressants) if serotoninergic activity is predicted. Pharmacokinetic studies (plasma half-life, bioavailability) require HPLC-MS/MS quantification .

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